N-Isopropyldopamine
Overview
Description
Synthesis Analysis
N-Isopropyldopamine and similar derivatives can be synthesized through various chemical reactions, often involving modifications to the core dopamine structure. For instance, the synthesis process may involve reductive amination, where a ketone or aldehyde group is reacted with an amine in the presence of a reducing agent to form a new amine. This method can be tailored to introduce the isopropyl group onto the nitrogen atom of dopamine or its precursors.
Molecular Structure Analysis
The molecular structure of N-Isopropyldopamine is characterized by the addition of an isopropyl group to the nitrogen atom in the dopamine molecule. This modification can affect the molecule's overall shape, size, and electronic distribution, potentially influencing its interaction with biological targets such as receptors and enzymes. Molecular structure analysis, including X-ray crystallography or NMR spectroscopy, can provide detailed insights into the three-dimensional configuration of the compound, which is crucial for understanding its biological activity.
Chemical Reactions and Properties
N-Isopropyldopamine can participate in various chemical reactions typical of amines and phenols. Its chemical properties are influenced by both the catechol (dihydroxyphenyl) and isopropylamine portions of the molecule. For instance, the catechol part can undergo oxidation reactions, while the amine group can be involved in forming bonds with acids or other substrates. These chemical reactions are significant for both the synthesis of N-Isopropyldopamine and its potential metabolism in biological systems.
Physical Properties Analysis
The physical properties of N-Isopropyldopamine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of the isopropyl group can affect the compound's hydrophobicity, potentially altering its solubility in water and organic solvents. Understanding these properties is essential for determining the compound's suitability for various pharmaceutical formulations and its behavior in biological systems.
Chemical Properties Analysis
The chemical properties of N-Isopropyldopamine, including its reactivity and stability, are critical for its potential therapeutic use. The compound's reactivity with biological molecules, susceptibility to oxidation, and interaction with enzymes like monoamine oxidase (MAO) can affect its pharmacological profile. Analyzing these chemical properties helps in predicting the compound's behavior in vivo, including its metabolism, bioavailability, and potential side effects.
References (Sources)
Scientific Research Applications
Adrenoceptor Stimulating and Blocking Agent : DOI, an analogue of isoprenaline, has been shown to stimulate β-adrenoceptors in various tissues, causing a hypotensive effect in anaesthetized cats. Additionally, it blocks both α- and β-adrenoceptors in rabbit aortic strips and β-adrenoceptors in rat trachea, indicating its dual adrenoceptor stimulating and blocking properties (Maengwyn-Davies, Fleisch, & Pruss, 1972).
Bioengineering Applications : Poly(N-isopropyl acrylamide) (pNIPAM) is widely used for bioengineering applications, particularly for the nondestructive release of biological cells and proteins. It is utilized in studies of the extracellular matrix, cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, bioadhesion, and the manipulation of individual cells (Cooperstein & Canavan, 2010).
Antitumor Activity : N-Acetyldopamine, a derivative of dopamine, has shown significant antitumor activity in experimental L1210 and P388 leukemias in mice. This derivative selectively inhibits thymidine incorporation into tumor cells, with less inhibition of bone marrow and gastrointestinal mucosa cells (Wick & Mui, 1981).
Neuronal Activity Research : Studies on specific neurons from the brain of the snail Helix aspersa showed that dopamine and its derivatives like N-isopropyldopamine affect neuronal activity. The presence of an isopropyl group on the terminal nitrogen of dopamine reduces its activity, suggesting specific structural requirements for dopamine receptor interaction (Woodruff & Walker, 1969).
Sympathomimetic Activity : N-Isopropyloctopamine, a related compound, exhibits beta-selective, direct-acting adrenergic agonist properties. It is a full agonist in both cardiac and smooth muscle without appreciable selectivity for either beta-1 or beta-2 receptors and shows no beta blocking activity (Anderson, 1983).
In Vitro Cellular Uptake Mechanisms : Poly(N-isopropylacrylamide) has been studied for its biocompatibility and cellular uptake mechanisms in different cells, indicating its potential for various biomedical applications including drug delivery and gene delivery systems (Guo et al., 2017).
Future Directions
Research on polydopamine, a related compound, has shown promising applications in the biomedical, energy, consumer, industrial, military, and other sectors . Future research trends include control of polydopamine formation kinetics, structural analysis of polydopamine, energy storage, bone regeneration, marine biofouling, photonic materials, drug release, mechanically robust hydrogels, cancer nanomedicine, reactive oxygen species (ROS) detoxification, and air/water interface films .
properties
IUPAC Name |
4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9/h3-4,7-8,12-14H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRDLWPJCCLNCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5178-52-9 (hydrochloride) | |
Record name | N-Isopropyldopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90188563 | |
Record name | N-Isopropyldopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyldopamine | |
CAS RN |
3506-32-9 | |
Record name | N-Isopropyldopamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Isopropyldopamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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